molecular formula C12H9NOS B7690657 2-(5-Methylfuran-2-yl)benzo[d]thiazole CAS No. 3027-83-6

2-(5-Methylfuran-2-yl)benzo[d]thiazole

Cat. No.: B7690657
CAS No.: 3027-83-6
M. Wt: 215.27 g/mol
InChI Key: FIAQSCFVJTXXJY-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural features of both furan and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)benzo[d]thiazole can be achieved through various synthetic pathways. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with 5-methylfurfural in the presence of a suitable catalyst can yield the desired compound . The reaction typically requires refluxing in an organic solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and microwave-assisted synthesis are advanced techniques that can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylfuran-2-yl)benzo[d]thiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)benzo[d]thiazole involves interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Nitrofuran-2-yl)benzo[d]thiazole
  • 2-(5-Chlorofuran-2-yl)benzo[d]thiazole
  • 2-(5-Methylfuran-2-yl)benzothiazole

Uniqueness

2-(5-Methylfuran-2-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(5-methylfuran-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NOS/c1-8-6-7-10(14-8)12-13-9-4-2-3-5-11(9)15-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAQSCFVJTXXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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